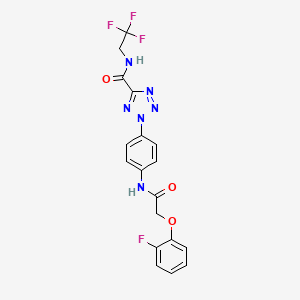
2-(4-(2-(2-fluorophenoxy)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(2-(2-fluorophenoxy)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H14F4N6O3 and its molecular weight is 438.343. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-(2-(2-fluorophenoxy)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is a member of the tetrazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H17F3N4O3
- Molecular Weight : Approximately 392.35 g/mol
The presence of the tetrazole ring contributes significantly to its biological activity, often enhancing solubility and interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing several potential therapeutic applications:
- Anticancer Activity : Research indicates that tetrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range against breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines .
- Antiviral Properties : Some tetrazole derivatives have been studied for their antiviral activity, particularly against HIV. Compounds derived from similar scaffolds have demonstrated inhibitory effects on viral replication pathways .
- Anti-inflammatory Effects : The incorporation of specific functional groups in tetrazole compounds has been linked to anti-inflammatory properties. These compounds modulate pathways involved in inflammation, making them potential candidates for treating inflammatory diseases .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : Tetrazole derivatives can inhibit enzymes crucial for cancer cell proliferation and viral replication. For instance, they may act as inhibitors of proteases or kinases involved in these processes.
- Interaction with Receptors : Compounds like this one often interact with specific receptors or proteins within cells, altering signaling pathways that lead to apoptosis in cancer cells or inhibition of viral entry.
- Modulation of Gene Expression : Some studies suggest that these compounds can influence gene expression related to cell growth and survival, further contributing to their anticancer properties .
Case Studies
Several case studies illustrate the efficacy of similar compounds:
- A study on 1,2,4-triazole derivatives showed promising results against Mycobacterium tuberculosis, highlighting the potential for developing new antitubercular agents from tetrazole-based structures .
- Another investigation into the anti-inflammatory effects of tetrazole derivatives revealed significant reductions in pro-inflammatory cytokines in vitro, suggesting their utility in treating conditions like rheumatoid arthritis .
Data Table
The following table summarizes key findings related to the biological activity of similar tetrazole compounds:
特性
IUPAC Name |
2-[4-[[2-(2-fluorophenoxy)acetyl]amino]phenyl]-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N6O3/c19-13-3-1-2-4-14(13)31-9-15(29)24-11-5-7-12(8-6-11)28-26-16(25-27-28)17(30)23-10-18(20,21)22/h1-8H,9-10H2,(H,23,30)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJVMMBLWFEJMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NCC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














